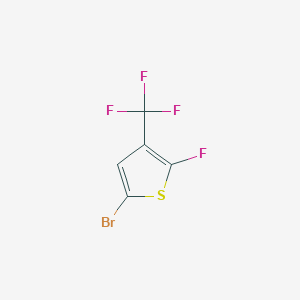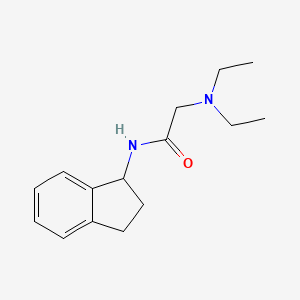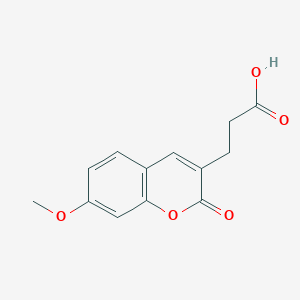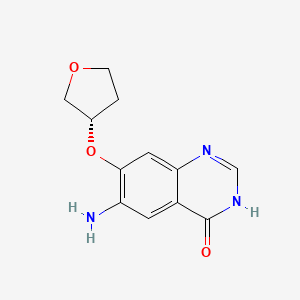
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol is a quinazoline derivative known for its potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol typically involves a multi-step process. One common method includes the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with (S)-tetrahydrofuran-3-ol in the presence of sodium hydride (NaH). The optimized reaction conditions involve a molar ratio of 1:1.2 for the quinazoline compound to (S)-tetrahydrofuran-3-ol, with 60% NaH used as a base .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves mild reaction conditions, simple operations, and low-cost reagents. The structures of the intermediates and final product are confirmed using techniques such as 1H NMR .
化学反応の分析
Types of Reactions
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .
科学的研究の応用
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in the proliferation and survival of cancer cells. By inhibiting this pathway, the compound can exert anti-tumor effects .
類似化合物との比較
Similar Compounds
Afatinib: A quinazoline derivative used in the treatment of NSCLC.
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Erlotinib: Similar to afatinib and gefitinib, used for the treatment of various cancers.
Uniqueness
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
6-amino-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13N3O3/c13-9-3-8-10(14-6-15-12(8)16)4-11(9)18-7-1-2-17-5-7/h3-4,6-7H,1-2,5,13H2,(H,14,15,16)/t7-/m0/s1 |
InChIキー |
TWGHAAIWEPIMDR-ZETCQYMHSA-N |
異性体SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CNC3=O)N |
正規SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CNC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


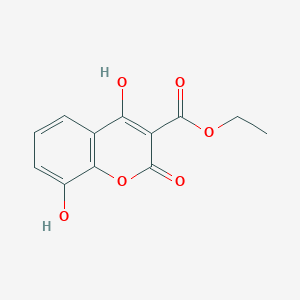
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

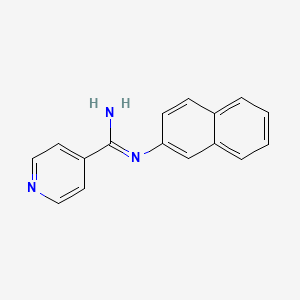
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)

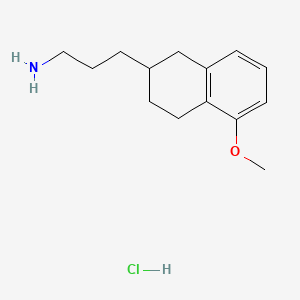
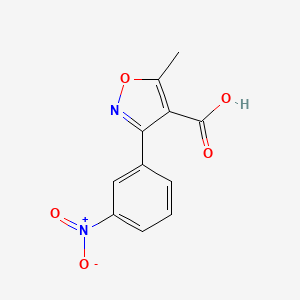
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
